5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a pyrazolamine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine typically involves multiple steps, starting with the preparation of the core pyrazole structure. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl and methoxyphenyl groups via substitution reactions.
Amidation: Formation of the amine group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H20ClN3O |
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Molecular Weight |
293.79 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-18-15(9-14(17-18)12-6-7-12)16-10-11-4-3-5-13(8-11)19-2;/h3-5,8-9,12,16H,6-7,10H2,1-2H3;1H |
InChI Key |
PNDWRCZZAZPMAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)OC.Cl |
Origin of Product |
United States |
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